molecular formula C8H11NO B1399692 1-(Pyridin-3-yl)propan-2-ol CAS No. 1087751-29-8

1-(Pyridin-3-yl)propan-2-ol

Cat. No. B1399692
CAS RN: 1087751-29-8
M. Wt: 137.18 g/mol
InChI Key: ZZGYMHSITKCXJY-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)propan-2-ol” is a chemical compound with the CAS Number: 1087751-29-8 . It has a molecular weight of 137.18 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available .

Scientific Research Applications

Synthesis and Pharmacological Applications

1-(Pyridin-3-yl)propan-2-ol derivatives have been synthesized with the aim of developing α1 receptor antagonists, demonstrating potent activity in this regard. The method of synthesis involved two steps and yielded compounds with significant antagonistic activity, indicating its potential in pharmacological research and drug development (Hon, 2013).

Application in Retrosynthetic Analysis

The compound has been used as an exemplary target molecule in retrosynthetic analysis, particularly for asymmetric synthesis. This highlights its importance in the field of organic chemistry for the development of new synthetic routes and methodologies (Sunjic & Petrović Peroković, 2016).

Influence on Polymorphic Crystallization

Studies have shown that pyridine, a related compound, affects the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol. This research is significant for understanding molecular interactions in the crystallization process and could have implications in material science and pharmaceutical formulation (Matsumoto et al., 2003).

Application in Synthesis of Complexes

This compound derivatives have been used in the synthesis of various metal complexes. These complexes have potential applications in catalysis, material science, and as models for studying molecular interactions (Massard, Rogez, & Braunstein, 2014).

Applications in Molecular Liquids and Solutions

Research involving solutions of pyridine–propan-2-ol has led to insights into the aggregation of molecules in liquid mixtures. This is relevant for understanding molecular interactions in various solvents, which is important in fields like solvent chemistry and molecular dynamics (Tukhvatullin et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested or if it comes into contact with skin . It may also cause respiratory irritation and drowsiness or dizziness . Prolonged or repeated exposure may cause damage to organs .

Future Directions

While specific future directions for “1-(Pyridin-3-yl)propan-2-ol” are not mentioned in the available literature, compounds with similar structures have been studied for their antioxidant, anti-inflammatory, and plasma lipid-lowering effects . These compounds could potentially be used in conditions involving inflammation, lipidemic deregulation, and oxygen toxicity .

properties

IUPAC Name

1-pyridin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6-7,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGYMHSITKCXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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